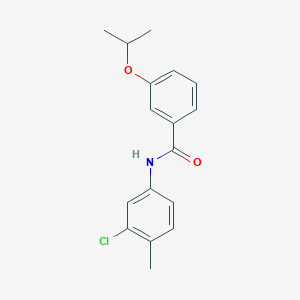
1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in treating various neurological disorders.
Mécanisme D'action
1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine works by inhibiting the reuptake of dopamine, a neurotransmitter that is responsible for regulating mood, motivation, and cognition. By blocking the reuptake of dopamine, 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine increases the levels of dopamine in the brain, leading to improved cognitive function, increased motivation, and improved mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine include increased dopamine release, improved cognitive function, increased motivation, and improved mood. It has also been found to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for treating anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine is its selectivity for dopamine reuptake inhibition, which makes it a potentially safer alternative to other psychoactive substances. However, due to its psychoactive nature, 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine presents certain limitations for lab experiments, such as the need for specialized equipment and trained personnel to handle the substance safely.
Orientations Futures
There are several potential future directions for research on 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine, including its potential therapeutic applications in treating various neurological disorders, its effects on other neurotransmitters and receptors in the brain, and its potential for abuse and addiction. Further studies are needed to fully understand the potential benefits and risks of 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 1-cyclohexylpiperazine with 2,4,5-trimethoxybenzyl chloride in the presence of a base. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine has been studied extensively for its potential therapeutic applications in treating various neurological disorders such as attention deficit hyperactivity disorder (ADHD), depression, and anxiety. It has been found to act as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain, leading to improved cognitive function and mood.
Propriétés
IUPAC Name |
1-cyclohexyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-23-18-14-20(25-3)19(24-2)13-16(18)15-21-9-11-22(12-10-21)17-7-5-4-6-8-17/h13-14,17H,4-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEVEXDPDAIJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3CCCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-tert-butylbenzylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5871432.png)
![1-(4-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5871439.png)

![2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)
![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)

![4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5871466.png)
![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)

![2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)

![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)
![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)